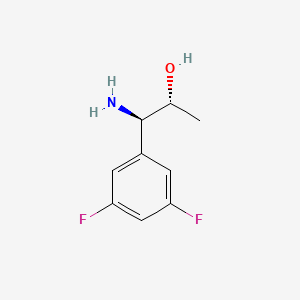

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-ol is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with a 3,5-difluorophenyl group and an amino group at the 1-position.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |

InChI Key |

XXGCRGHBFCLCCM-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Ketones

One common method for synthesizing (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves the reduction of ketones using chiral catalysts. This approach typically starts with a precursor containing the difluorophenyl group and a ketone functionality.

- Reaction Pathway : A ketone intermediate is reduced to form the chiral alcohol.

- Catalysts : Chiral transition metal complexes, such as ruthenium or rhodium-based catalysts, are employed to ensure stereoselectivity.

- Reagents : Hydrogen gas or hydride donors like sodium borohydride may be used under controlled conditions.

- Conditions : The reaction is performed at low temperatures to minimize side reactions and maintain stereochemical integrity.

Enzymatic Reduction

Enzymatic reduction is another effective method for synthesizing this compound. Enzymes such as alcohol dehydrogenases are used to selectively reduce ketones to chiral alcohols.

- Advantages : High stereoselectivity and mild reaction conditions.

- Limitations : Requires specific enzymes tailored for the substrate.

Amination Reactions

Direct Amination of Alcohols

Direct amination involves converting a preformed alcohol into the desired amino alcohol by introducing an amino group.

- Reagents : Ammonia or amines can be used as nucleophiles.

- Catalysts : Transition metal catalysts like palladium or nickel facilitate the reaction.

- Conditions : Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of intermediates.

Reductive Amination

Reductive amination is a widely used method for preparing amino alcohols. This process involves reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.

- Reaction Pathway :

- Formation of an imine intermediate.

- Reduction of the imine to yield the amino alcohol.

- Reagents : Sodium cyanoborohydride or hydrogen gas with a metal catalyst.

- Conditions : Typically performed under acidic or neutral pH to stabilize intermediates.

Stereochemical Control in Synthesis

The production of the (1R,2R)-isomer requires precise stereochemical control during synthesis. Achieving high enantiomeric purity often involves:

- Chiral Catalysts : Use of asymmetric catalysts ensures selective formation of the desired enantiomer.

- Resolution Techniques :

Industrial Considerations

Reaction Optimization

Industrial-scale synthesis often incorporates optimized reaction conditions to improve yield and reduce costs:

- Temperature Control : Reactions are performed at low temperatures to enhance selectivity.

- Inert Atmospheres : Nitrogen or argon atmospheres prevent unwanted oxidation reactions.

Green Chemistry Approaches

Recent advancements emphasize environmentally friendly methods such as enzymatic reductions and solvent-free reactions to minimize waste and energy consumption.

Data Table: Key Reagents and Conditions

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Reduction of Ketones | Sodium borohydride, H₂ gas | Low temperature | High yield |

| Enzymatic Reduction | Alcohol dehydrogenases | Mild conditions | High stereoselectivity |

| Direct Amination | Ammonia, palladium catalyst | Inert atmosphere | Simple setup |

| Reductive Amination | Sodium cyanoborohydride | Acidic/neutral pH | Versatile |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary amines, alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL exhibits properties that may be beneficial in the treatment of depression. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study :

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their antidepressant activity in animal models. The results showed a significant reduction in depressive behaviors compared to the control group, indicating its potential as a lead compound for further development .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to inhibit specific signaling pathways involved in cancer cell proliferation has been documented.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 |

| This compound | A549 (Lung Cancer) | 20.6 |

This data illustrates the efficacy of the compound against various cancer cell lines, warranting further exploration into its mechanisms of action and potential therapeutic applications .

Chiral Synthesis

The compound's chiral nature makes it an important intermediate in the synthesis of various pharmaceuticals. Its ability to facilitate asymmetric synthesis is valuable in producing enantiomerically pure compounds.

Case Study :

A publication in Organic Letters highlighted the use of this compound as a chiral auxiliary in the synthesis of anti-inflammatory drugs. The study reported high yields and selectivity in producing the desired enantiomers .

Polymer Development

This compound has been utilized in developing polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 250 | 30 |

| Epoxy | 300 | 40 |

These polymers exhibit superior performance characteristics compared to traditional materials, making them suitable for applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues from Indole-Based Derivatives ()

Two indole-based derivatives synthesized in Molecules (2010) share the propan-2-ol backbone but differ in substituents:

(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

(2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

Key Comparisons:

Implications :

- The indole derivatives exhibit α1/α2/β1-adrenoceptor affinity, suggesting that the propan-2-ol scaffold can engage with cardiovascular targets. However, the absence of fluorine substituents and the presence of methoxy groups may reduce blood-brain barrier penetration compared to the fluorinated target compound .

Albaconazole: A Difluorophenyl Antifungal Agent ()

Albaconazole (UR-9825) is a triazole antifungal agent containing a (1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl side chain.

Key Comparisons:

Implications :

- The position of fluorine on the phenyl ring (3,5 vs. 2,4) influences electronic properties and steric interactions. Albaconazole’s 2,4-difluoro configuration is optimized for binding to fungal cytochrome P450 enzymes, whereas the 3,5-difluoro arrangement in the target compound may favor interactions with mammalian receptors or enzymes .

- The amino group in the target compound could confer basicity and solubility advantages over Albaconazole’s nonpolar triazole and methyl groups.

Research Findings and Hypotheses

- Receptor Binding: The indole derivatives’ adrenoceptor activity suggests that the target compound’s amino and difluorophenyl groups may enhance binding to similar targets, albeit with modified efficacy due to stereochemical and electronic differences.

- Antifungal Potential: While Albaconazole’s triazole moiety is critical for antifungal activity , the target compound’s amino group could redirect its mechanism toward bacterial or viral targets.

- Pharmacokinetics : Fluorine substituents generally improve metabolic stability and lipophilicity. The 3,5-difluorophenyl group may offer a balanced logP value compared to Albaconazole’s 2,4-difluoro configuration.

Biological Activity

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL, also known by its CAS number 1270151-84-2, is a chiral amino alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to fluconazole and other antifungal agents, which positions it as a candidate for therapeutic applications in treating fungal infections and possibly other diseases.

The molecular formula of this compound is with a molecular weight of 187.19 g/mol. The predicted boiling point is approximately 282.1 °C, and the density is around 1.252 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.19 g/mol |

| Boiling Point | 282.1 °C (predicted) |

| Density | 1.252 g/cm³ (predicted) |

Research indicates that this compound may exert its biological effects through inhibition of specific enzymes or pathways relevant to microbial growth and survival. Studies suggest that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in various pathogens . This mechanism is particularly significant in antifungal therapies.

Antifungal Activity

The compound has shown promising antifungal activity against various strains of Candida species. In vitro studies have demonstrated that it exhibits a minimum inhibitory concentration (MIC) as low as 0.8 μg/mL against Candida albicans, indicating strong antifungal properties . Additionally, in vivo studies have reported a survival rate of 100% in mice infected with C. albicans after administration of the compound at a dose of 50 mg/kg .

Toxicity Profile

Toxicity assessments conducted on primate models reveal that while the racemic mixture of this compound is safe at lower doses (1 mg/kg/day), there are indications that higher doses (30 mg/kg/day) may lead to adverse effects . This suggests a need for careful dosing in potential therapeutic applications.

Study on Fluconazole Analogs

In a comparative study involving fluconazole analogs, this compound was evaluated alongside other compounds for its antifungal efficacy. The results indicated that the (+) enantiomer exhibited significantly higher activity than fluconazole itself and lower toxicity profiles .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target enzymes such as DHFR. These studies provide insight into the structural requirements for biological activity and help guide further modifications to enhance efficacy and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL, and how can enantiomeric purity be ensured?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Jacobsen epoxidation) or resolution via chiral chromatography (e.g., HPLC with cellulose-based columns) are common approaches. Enantiomeric purity should be verified using polarimetry, chiral shift reagents in NMR, or X-ray crystallography of derivatives. For fluorinated analogs, monitoring ¹⁹F NMR splitting patterns can help confirm stereochemical integrity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (3,5-difluorophenyl group) and hydroxyl/amine protons.

- ¹⁹F NMR : Confirm fluorine substitution patterns (expected doublet-of-doublets for 3,5-difluoro groups).

- HRMS : Validate molecular weight and isotopic patterns.

- IR Spectroscopy : Detect amine (N-H stretch ~3300 cm⁻¹) and alcohol (O-H stretch ~3200 cm⁻¹) functional groups.

Cross-referencing with PubChem data for structural analogs (e.g., (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol) is recommended .

Q. What safety protocols are essential when handling this compound based on its hazard profile?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319).

- Ventilation : Use fume hoods to minimize inhalation risks (H335).

- Storage : Maintain at 2–8°C in airtight containers to prevent degradation.

Refer to GHS-compliant SDS sheets for fluorinated amino alcohols, which emphasize avoiding dust generation and using respiratory protection in poorly ventilated areas .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

- Methodological Answer :

- Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition vs. cell viability).

- Model Specificity : Assess receptor expression levels in cell lines via qPCR or Western blot.

- Pharmacokinetic Analysis : Measure compound stability in culture media (e.g., via LC-MS) to rule out degradation artifacts.

Linking results to theoretical frameworks (e.g., structure-activity relationships for fluorinated compounds) helps contextualize discrepancies .

Q. What strategies optimize solubility and stability for pharmacological studies in aqueous media?

- Methodological Answer :

- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance solubility.

- pH Adjustment : Buffer solutions near the compound’s pKa (amine group ~9–10) to improve ionization.

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC analysis.

Storage at controlled temperatures (2–8°C) and protection from light are critical, as noted for fluorinated propanol derivatives .

Q. How should experiments be designed to investigate stereochemical influences on biological activity?

- Methodological Answer :

- Stereoisomer Synthesis : Prepare all four stereoisomers (1R,2R; 1R,2S; 1S,2R; 1S,2S) via chiral resolution or asymmetric catalysis.

- Activity Comparison : Test isomers in receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on stereochemistry.

Studies on related compounds (e.g., (1R,2S)-2-amino-1-(5-quinolyl)-1-propanol) highlight the importance of chiral centers in target engagement .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess binding stability.

- QSAR Modeling : Develop quantitative structure-activity relationship models using fluorinated analogs as training data.

- Free Energy Perturbation (FEP) : Calculate relative binding energies for stereoisomers.

Theoretical frameworks from evidence-based inquiry principles ensure alignment with mechanistic hypotheses .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values in enzyme assays vs. cell-based assays may arise from off-target effects or differential membrane permeability.

- Resolution : Perform permeability assays (e.g., PAMPA) and use knockout cell lines to isolate target-specific effects. Cross-validate with in silico ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.